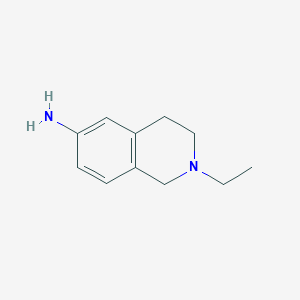
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate typically involves the aldol reaction, where an enolate reacts with an aldehyde or ketone. One common method involves the use of boron-mediated asymmetric aldol reactions. For example, a solution of the enolate is prepared by reacting a carboxylic ester with dicyclohexylboron triflate in dichloromethane at low temperatures, followed by the addition of an aldehyde .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1R,2S)-2-methyl-4-hydroxycyclopentane-1-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.
Ethyl (1R,2S)-2-methyl-4-aminocyclopentane-1-carboxylate: Differing by the presence of an amino group.
Ethyl (1R,2S)-2-methyl-4-methylenecyclopentane-1-carboxylate: Differing by the presence of a methylene group.
These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the variations in functional groups.
Eigenschaften
CAS-Nummer |
60886-47-7 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1 |
InChI-Schlüssel |
PHQDSQKSTRVKJN-POYBYMJQSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C |
Kanonische SMILES |
CCOC(=O)C1CC(=O)CC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)



![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)






